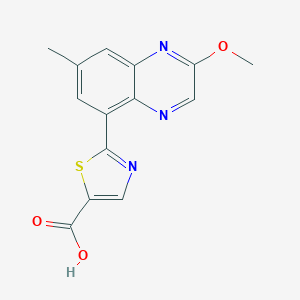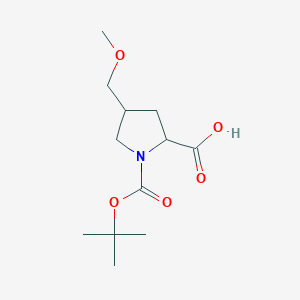![molecular formula C14H16N2 B13336825 7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile CAS No. 1087789-01-2](/img/structure/B13336825.png)
7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-7-azabicyclo[221]heptane-1-carbonitrile is a bicyclic compound that features a unique azabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile typically involves the reaction of cyclohexanone derivatives with benzylamine and cyanide sources. One common method involves the formation of an imine intermediate, followed by cyanide addition to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
- 7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
Uniqueness
7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile is unique due to its specific azabicycloheptane structure and the presence of a nitrile group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1087789-01-2 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
7-benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile |
InChI |
InChI=1S/C14H16N2/c15-11-14-8-6-13(7-9-14)16(14)10-12-4-2-1-3-5-12/h1-5,13H,6-10H2 |
InChI Key |
LYWOJXJUFXNXDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N2CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 2-oxa-7-azaspiro[3.5]non-5-ene-7-carboxylate](/img/structure/B13336758.png)







![2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine](/img/structure/B13336820.png)
![2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one](/img/structure/B13336824.png)


